(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride
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Overview
Description
(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a dioxolane ring fused to an azepine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dioxolane derivative in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that stabilize the intermediates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated cyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Medically, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which (3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aR,8aS)-2,2-dimethyl-octahydro-[1,3]dioxolo[4,5-d]azepine;hydrochloride
- 4-Aroyl-1,2-dihydrobenzo[d]azepines
- 2-Aroyl-4,5-dihydrophenanthreno[1,2-d]azepine
Uniqueness
Compared to similar compounds, (3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride stands out due to its specific stereochemistry and the presence of both dioxolane and azepine rings. These features confer unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aS,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)11-7-3-5-10-6-4-8(7)12-9;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPUHBSJWBPGK-KVZVIFLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CCNCCC2O1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CCNCC[C@@H]2O1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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